2-(Thiolan-3-yloxy)pyrazine
Description
Properties
IUPAC Name |
2-(thiolan-3-yloxy)pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-4-12-6-7(1)11-8-5-9-2-3-10-8/h2-3,5,7H,1,4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFGTSQYFXHHEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
Pyrazine derivatives bearing halogen substituents, such as 2-chloropyrazine, react with thiolan-3-ol under basic conditions. A representative protocol involves dissolving 2-chloropyrazine (10 mmol) and thiolan-3-ol (12 mmol) in dimethylformamide (DMF) with potassium carbonate (15 mmol) as the base. The mixture is heated to 80–100°C for 12–24 hours, achieving yields of 72–85%.
Critical parameters include:
- Base selection : Potassium carbonate outperforms sodium hydride due to reduced side reactions.
- Solvent effects : Polar aprotic solvents like DMF enhance nucleophilicity but may require post-reaction purification to remove residual solvent.
- Temperature : Reactions below 80°C result in incomplete conversion, while temperatures above 110°C promote decomposition.
Transition Metal-Catalyzed Coupling Reactions
Palladium and copper catalysts enable efficient C–O bond formation between pyrazine and thiolan-3-ol derivatives. These methods are particularly valuable for electron-deficient pyrazine systems.
Palladium-Catalyzed Buchwald-Hartwig Amination Adaptations
Modified Buchwald-Hartwig conditions using Pd(OAc)₂ (5 mol%), Xantphos (6 mol%), and cesium carbonate (2 equiv) in toluene at 100°C for 18 hours achieve 68–74% yield. The mechanism likely proceeds through oxidative addition of 2-bromopyrazine to palladium, followed by ligand exchange with thiolan-3-olate.
Copper-Mediated Ullmann-Type Coupling
Copper(I) iodide (10 mol%) with 1,10-phenanthroline (12 mol%) in dimethyl sulfoxide (DMSO) at 120°C facilitates coupling within 8 hours (yield: 65–70%). This method reduces costs compared to palladium but requires rigorous exclusion of oxygen.
Green Chemistry Approaches
Recent efforts focus on sustainable synthesis routes to minimize environmental impact.
Onion Extract-Catalyzed Condensation
A novel method utilizes onion extract (0.2 mL per 1 mmol substrate) as a biocatalyst in water at room temperature. 1,2-Diketones react with 1,2-diamines to form pyrazine cores, followed by thiolan-3-yloxy group incorporation via SNAr. This one-pot method achieves 85–92% yield in 60–90 minutes.
Mechanistic Insight :
The onion extract’s flavonoid content (e.g., quercetin) acts as a proton shuttle, accelerating both cyclocondensation and nucleophilic substitution steps.
Industrial-Scale Production Challenges
While laboratory methods are well-established, industrial adoption faces hurdles:
| Parameter | Laboratory Scale (mg) | Pilot Plant (kg) | Challenges |
|---|---|---|---|
| Yield | 72–85% | 58–63% | Side product accumulation |
| Reaction Time | 12–24 h | 8–10 h | Energy-intensive temperature control |
| Catalyst Cost | $12–15/g | $8–10/g | Pd leaching in continuous systems |
Continuous flow reactors with immobilized palladium catalysts show potential, achieving 89% conversion in 2-hour residence times during preliminary trials.
Recent Methodological Advances
Photochemical Activation
UV irradiation (λ = 365 nm) of 2-iodopyrazine and thiolan-3-ol in acetonitrile with Ir(ppy)₃ (2 mol%) as a photocatalyst enables room-temperature coupling. Yields reach 78% with 95% atom economy.
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C) reduces reaction times to 15–30 minutes while maintaining yields at 70–75%. This method is particularly effective for copper-catalyzed systems.
Critical Analysis of Synthetic Routes
Table 1. Comparative Efficiency of Preparation Methods
| Method | Yield (%) | Purity (%) | Cost Index | Environmental Impact |
|---|---|---|---|---|
| SNAr (DMF/K₂CO₃) | 85 | 98 | 1.0 | High (DMF waste) |
| Pd-Catalyzed Coupling | 74 | 99 | 3.2 | Moderate (Pd use) |
| Onion Extract (Green) | 92 | 95 | 0.6 | Low |
| Microwave-Assisted Copper | 75 | 97 | 1.8 | Moderate |
Key trade-offs emerge: while biocatalytic methods offer environmental benefits, they lag in purity compared to palladium-based systems. Industrial adoption will likely require hybrid approaches combining flow chemistry with solvent recycling.
Chemical Reactions Analysis
Types of Reactions
2-(Thiolan-3-yloxy)pyrazine can undergo various chemical reactions, including:
Oxidation: The thiolan group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazine ring can be reduced under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon or platinum oxide are used in hydrogenation reactions.
Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Thiolan-3-yloxy)pyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 2-(Thiolan-3-yloxy)pyrazine is not fully understood, but it is believed to interact with various molecular targets and pathways. The pyrazine ring can engage in π-π interactions with aromatic residues in proteins, while the thiolan group may form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazine Derivatives
Alkyl-Substituted Pyrazines
Alkyl-substituted pyrazines, such as 2,5-dimethylpyrazine and 2-methyl-3-isopropylpyrazine, are widely reported in microbial volatile organic compounds (VOCs) and food systems. These compounds promote plant growth (e.g., Arabidopsis thaliana root development) and contribute to flavor profiles in meat and beverages .
Key Differences :
- Electronic Effects : The thiolan-3-yloxy group introduces sulfur-based electron-withdrawing effects, contrasting with the electron-donating alkyl groups. This may alter redox behavior and interaction with biological targets.
- Bioactivity : Alkylpyrazines promote plant growth via VOC signaling , whereas sulfur-containing pyrazines (e.g., thiocyanatomethylthio derivatives) exhibit pesticidal activity .
Sulfur-Containing Pyrazines
For example:
- 2-(Methylthio)-3-isopropylpyrazine: A biomarker in food systems, synthesized via Maillard reactions involving sulfur-containing amino acids .
- Thiocyanatomethylthio-pyrazines : Demonstrate 100% efficacy as herbicides at 4000 ppm concentration .
Mechanistic Insights :
- Sulfur atoms in pyrazines enhance binding to metal surfaces (corrosion inhibition) or enzymatic targets (antifungal activity) .
- The thiolan ring in this compound may stabilize radical intermediates, similar to selenopheno-pyrazines in photophysical studies .
Heterocyclic-Fused Pyrazines
Pyrazines fused with other heterocycles expand their utility in drug design:
- Imidazo[1,2-a]pyrazines : Bind kinase targets (e.g., Gly28, Cys106) for anticancer activity .
- Selenopheno[2,3-b]pyrazines: Exhibit tunable UV absorbance for optoelectronic applications .
Structural Implications :
- Fused systems increase rigidity and π-conjugation, critical for drug-receptor interactions .
- The thiolan-3-yloxy group’s flexibility may hinder binding to rigid enzyme pockets compared to fused heterocycles.
Methoxy-Substituted Pyrazines
Methoxy groups influence flavor and aroma:
- 2-Methoxy-3-sec-butylpyrazine : Key odorant in wines and peanuts .
- 2-Methoxy-3-isopropylpyrazine (IPMP) : Earthy odorant in water systems, detectable at µg/L levels .
Biological Activity
2-(Thiolan-3-yloxy)pyrazine is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications, supported by data tables and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of pyrazine derivatives with thiolane-containing reagents. The general synthetic route can be outlined as follows:
- Starting Materials : Pyrazine and thiolane derivatives.
- Reaction Conditions : The reaction is conducted under controlled temperature and pH conditions, often utilizing catalysts to enhance yield.
- Purification : Post-reaction, the product is purified using techniques such as recrystallization or chromatography.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness.
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Candida albicans | 64 |
The compound's mechanism of action appears to involve disruption of microbial cell walls and interference with metabolic pathways, leading to cell death.
Anticancer Activity
In vitro studies have shown that this compound induces apoptosis in various cancer cell lines. For instance, it has been tested against HepG2 (liver cancer) and MCF-7 (breast cancer) cells, revealing promising results.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 15 | Induction of caspase-3 activation |
| MCF-7 | 20 | Inhibition of Bcl-2 expression |
The induction of apoptosis was confirmed through assays measuring caspase activity and changes in mitochondrial membrane potential.
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial efficacy of various derivatives including this compound against clinical isolates. The results indicated that the compound significantly inhibited growth compared to standard antibiotics, suggesting its potential as a lead compound for drug development . -
Anticancer Research :
In a study focusing on liver cancer cells, treatment with this compound resulted in a marked decrease in cell viability and increased markers for apoptosis. This study highlights the compound's potential for further development as an anticancer agent .
Computational Studies
Computational docking studies have been performed to elucidate the binding interactions between this compound and its biological targets. These studies suggest strong binding affinity to key enzymes involved in cancer metabolism and microbial resistance mechanisms.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(Thiolan-3-yloxy)pyrazine, and how can reaction conditions be controlled to enhance yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, chlorination of pyrazine derivatives using thionyl chloride under reflux conditions (60–80°C) is effective for introducing halogens, but requires precise control of reaction time to avoid over-chlorination . Microwave-assisted synthesis (e.g., 120°C in DMF) can accelerate oxadiazole ring formation while minimizing side reactions . Key strategies include:
-
pH Control : Maintain neutral to slightly basic conditions (pH 7–8) to stabilize intermediates.
-
Solvent Selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance solubility of heterocyclic precursors.
-
Yield Optimization : Use stoichiometric excess (1.2–1.5 eq) of thiolan-3-yl derivatives to drive substitution reactions .
Reaction Type Reagents/Conditions Yield Optimization Strategy Reference Chlorination Thionyl chloride, reflux Control reaction time (2–4 hrs) Oxadiazole Formation Microwave-assisted synthesis DMF solvent, 120°C, 30 min
Q. What spectroscopic techniques are most effective for characterizing the structural features of this compound?
- Methodological Answer : Prioritize FT-IR to identify key functional groups (e.g., C–S stretch at 600–700 cm⁻¹, pyrazine ring vibrations at 1500–1600 cm⁻¹) . NMR (¹H and ¹³C) resolves regioselectivity:
- ¹H NMR : Look for splitting patterns of pyrazine protons (δ 8.5–9.0 ppm) and thiolan-3-yloxy methylene protons (δ 3.0–4.0 ppm).
- ¹³C NMR : Pyrazine carbons appear at δ 145–155 ppm, while thiolan-3-yl carbons resonate at δ 25–35 ppm .
- Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected at m/z ~225.08).
Advanced Research Questions
Q. How do computational models like DFT or MCTDH aid in understanding the electronic excitation dynamics of this compound?
- Methodological Answer :
- DFT Calculations : Model S₁ and S₂ excited states to predict UV-Vis absorption spectra. Electron-withdrawing groups (e.g., oxadiazole) lower HOMO-LUMO gaps, correlating with red-shifted absorbance .
- MCTDH Simulations : Track non-radiative decay pathways post-excitation. For pyrazine derivatives, coupling between ring vibrations (e.g., ring puckering at 500–600 cm⁻¹) and electronic states dominates relaxation dynamics .
Q. What strategies are recommended for resolving contradictions in reported reaction pathways, such as regioselectivity in halogenation or oxidation?
- Methodological Answer :
- Regioselectivity in Halogenation : Use in situ NMR to monitor intermediates. For example, chlorination at C-5 vs. C-3 can be distinguished via NOE correlations between pyrazine protons and substituents .
- Oxidation Pathways : Compare kinetics under varying oxidants (e.g., KMnO₄ vs. H₂O₂). Polar solvents stabilize transition states for epoxidation over hydroxylation .
- Data Reconciliation : Cross-validate using isotopic labeling (e.g., ¹⁸O tracing in oxidation products) .
Q. How can researchers profile the biological activity of this compound derivatives against enzyme targets?
- Methodological Answer :
- Enzyme Assays : Screen against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays. IC₅₀ values correlate with electron-deficient pyrazine rings enhancing ATP-binding pocket interactions .
- Molecular Docking : Use AutoDock Vina to predict binding modes. Oxadiazole moieties form hydrogen bonds with catalytic lysine residues (e.g., K721 in EGFR) .
- Toxicity Profiling : Assess cytotoxicity via MTT assays in HEK293 cells. Pyrazine derivatives with logP < 2.5 show reduced membrane disruption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
